molecular formula C62H98N4O11S2 B10815387 Promitil CAS No. 303983-00-8

Promitil

Cat. No.: B10815387
CAS No.: 303983-00-8
M. Wt: 1139.6 g/mol
InChI Key: LIHIIWJRSSLKKX-YCTALCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promitil is a pegylated liposomal formulation of a mitomycin C lipid-based prodrug. It is designed to enhance the delivery and efficacy of mitomycin C, a potent anticancer agent, while reducing its toxicity. This compound has shown promise in preclinical and clinical studies for its ability to improve the therapeutic index of mitomycin C, particularly in combination with radiation therapy for the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Promitil is synthesized by incorporating mitomycin C lipid-based prodrug into pegylated liposomes. The mitomycin C lipid-based prodrug is prepared by conjugating mitomycin C with a lipid moiety, typically a long diacyl-glycerol, to allow its intercalation into the lipid bilayer of the liposome. The liposomes are then pegylated to enhance their stability and circulation time in the bloodstream .

Industrial Production Methods

The industrial production of this compound involves several key steps:

    Preparation of Mitomycin C Lipid-Based Prodrug: Mitomycin C is chemically modified to form a lipid-based prodrug.

    Liposome Formation: The lipid-based prodrug is incorporated into liposomes using techniques such as thin-film hydration or ethanol injection.

    Pegylation: The liposomes are pegylated by attaching polyethylene glycol (PEG) chains to their surface.

    Purification and Quality Control: The pegylated liposomes are purified to remove unencapsulated drug and other impurities.

Chemical Reactions Analysis

Types of Reactions

Promitil undergoes several key reactions, primarily involving the activation and release of mitomycin C from the lipid-based prodrug. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions involving this compound is active mitomycin C, which exerts its anticancer effects by alkylating DNA and forming DNA crosslinks .

Comparison with Similar Compounds

Promitil is unique in its design and mechanism of action compared to other similar compounds:

    Mitomycin C: While mitomycin C is a potent anticancer agent, its use is limited by its toxicity. .

    Doxil: Another liposomal formulation, Doxil, contains doxorubicin and is used for the treatment of various cancers.

    Mesoporous Silica Nanoparticles: These nanoparticles have been explored for drug delivery, including the delivery of mitomycin C lipid-based prodrugs.

This compound’s unique formulation and mechanism of action make it a promising candidate for improving cancer treatment outcomes while minimizing side effects.

Properties

CAS No.

303983-00-8

Molecular Formula

C62H98N4O11S2

Molecular Weight

1139.6 g/mol

IUPAC Name

[4-[2,3-di(octadecanoyloxy)propyldisulfanyl]phenyl]methyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate

InChI

InChI=1S/C62H98N4O11S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-52(67)74-43-48(77-53(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)45-78-79-49-39-37-47(38-40-49)42-76-61(72)66-51-41-65-56-54(58(70)55(63)46(3)57(56)69)50(44-75-60(64)71)62(65,73-4)59(51)66/h37-40,48,50-51,59H,5-36,41-45,63H2,1-4H3,(H2,64,71)/t48?,50-,51+,59+,62-,66?/m1/s1

InChI Key

LIHIIWJRSSLKKX-YCTALCSSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2[C@@H]3[C@H]2[C@@]4([C@@H](C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2C3C2C4(C(C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.